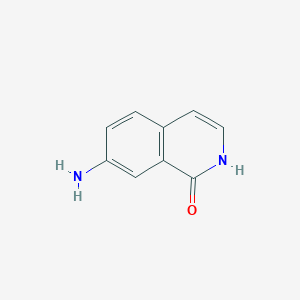

7-aminoisoquinolin-1(2H)-one

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-amino-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYZPUIUNDCIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CNC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573887 | |

| Record name | 7-Aminoisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174302-46-6 | |

| Record name | 7-Aminoisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Aminoisoquinolin 1 2h One and Its Derivatives

Classical Synthetic Routes to the Isoquinolinone Core

Traditional methods for the synthesis of the isoquinolinone core often involve multi-step reaction sequences that rely on fundamental organic transformations. These routes, while established, can sometimes be lengthy and may require harsh reaction conditions.

Multi-step Reaction Sequences

A common classical approach to 7-aminoisoquinolin-1(2H)-one involves the construction of a substituted benzene (B151609) ring followed by cyclization to form the heterocyclic system. One such strategy begins with a suitably substituted phthalic acid derivative. For instance, 3-aminophthalic acid can serve as a starting material. The synthesis would typically proceed through the formation of an intermediate that introduces the atoms necessary for the second ring of the isoquinolinone core. This often involves reactions such as acylation, condensation, and subsequent intramolecular cyclization.

Another multi-step approach involves the nitration of a pre-formed isoquinolinone skeleton that does not yet bear the amino group. For example, the synthesis of 7-aminoisoquinoline can be achieved by the reduction of 7-nitroisoquinoline. chemicalbook.com A similar strategy can be envisioned for this compound, where a 7-nitroisoquinolin-1(2H)-one precursor is first synthesized and then the nitro group is reduced to the desired amine. This reduction is commonly achieved using reagents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation with palladium on carbon (Pd/C). chemicalbook.com

These multi-step sequences often require careful control of reaction conditions to ensure the desired regioselectivity and to minimize the formation of side products. The protection of the amino group, if present early in the synthesis, and subsequent deprotection are also common steps in these classical routes.

Regioselective Synthesis Strategies

Achieving the correct regiochemistry, particularly the placement of the amino group at the C-7 position, is a critical aspect of synthesizing this compound. The choice of starting materials and the reaction sequence are paramount in controlling the regiochemical outcome.

For instance, starting with a meta-substituted benzene derivative where one substituent is an amino or nitro group (or a precursor) and the other is a group that can be elaborated into the second ring of the isoquinolinone, allows for regiochemical control from the outset.

Modern transition-metal-catalyzed reactions have also been employed to achieve high regioselectivity in the synthesis of substituted isoquinolinones. For example, rhodium(III)-catalyzed annulation reactions of N-methoxybenzamides with diazo compounds have been shown to produce isoquinolones with excellent regioselectivity. rsc.org Similarly, palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with allenoic acid esters provides a regioselective route to 3,4-substituted hydroisoquinolones. acs.org While not specifically demonstrated for the 7-amino derivative, these methods offer a pathway to regioselectively substituted isoquinolinones that could potentially be adapted. The directing group on the benzamide plays a crucial role in determining the site of C-H activation and subsequent annulation.

The following table summarizes some regioselective approaches to isoquinolinone synthesis:

| Method | Key Features | Potential for this compound |

| Starting from Substituted Benzene Derivatives | Relies on the initial substitution pattern of the aromatic ring to dictate the final regiochemistry. | A viable and common strategy, provided the appropriately substituted starting material is available. |

| Rhodium(III)-Catalyzed Annulation rsc.org | High regioselectivity is achieved through a directed C-H activation mechanism. | Adaptable by using a meta-amino or meta-nitro substituted N-methoxybenzamide as the starting material. |

| Palladium-Catalyzed C-H Activation/Annulation acs.org | The directing group on the benzamide controls the regioselectivity of the cyclization. | Could be applied by starting with a benzamide bearing an amino or nitro group at the meta position. |

Considerations for Yield Optimization and Purity

Optimizing the yield and ensuring the purity of this compound are critical for its use in further applications. Several factors can influence the outcome of the synthesis.

In multi-step classical syntheses, the optimization of each individual step is crucial. This includes fine-tuning reaction parameters such as temperature, reaction time, solvent, and catalyst loading. For example, in the reduction of a nitro-isoquinolinone precursor, the choice of reducing agent and reaction conditions can significantly impact the yield and purity of the final amino-isoquinolinone. Over-reduction or incomplete reaction can lead to a mixture of products that are difficult to separate.

Purification techniques such as recrystallization and column chromatography are often necessary to obtain the final product in high purity. The choice of solvent for recrystallization is critical and is often determined empirically to maximize the recovery of the pure compound.

In modern catalytic methods, the choice of catalyst, ligand, and additives is paramount for achieving high yields. For instance, in palladium-catalyzed reactions, the nature of the phosphine ligand can have a profound effect on the efficiency of the catalytic cycle. Similarly, the choice of base and solvent can influence the rate and selectivity of the reaction. Careful screening of these parameters is often required to identify the optimal conditions for a given substrate.

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally friendly methods for the synthesis of heterocyclic compounds, including this compound. These advanced approaches often utilize transition-metal catalysis and alternative energy sources to improve the sustainability of the synthetic process.

Transition Metal-Catalyzed Coupling–Cyclization Reactions

Transition metal catalysis has revolutionized the synthesis of isoquinolinones by enabling novel bond formations and cyclization strategies. Palladium, rhodium, and copper are among the most commonly used metals for these transformations.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling and C-H activation reactions. For the synthesis of isoquinolinones, palladium-catalyzed intramolecular cyclization of o-alkynylbenzamides or related precursors is a powerful method. These reactions often proceed with high efficiency and can tolerate a variety of functional groups. A plausible route to this compound using this approach would involve the synthesis of a 4-amino-2-alkynylbenzamide, which would then undergo palladium-catalyzed cyclization.

Rhodium-Catalyzed Reactions: Rhodium catalysts, particularly those based on the [Cp*Rh(III)] motif, have emerged as highly effective for C-H activation and annulation reactions to form isoquinolinones. rsc.orgorganic-chemistry.org These reactions often proceed under mild conditions and can be highly regioselective. The synthesis of this compound could be envisioned through the rhodium-catalyzed reaction of a 3-aminobenzamide derivative with an alkyne.

Copper-Catalyzed Reactions: Copper catalysts offer a more economical and sustainable alternative to palladium and rhodium for certain transformations. Copper-catalyzed Ullmann-type couplings and domino reactions have been developed for the synthesis of quinoline (B57606) and isoquinolinone derivatives. rsc.orgacs.org An efficient one-pot copper-catalyzed approach to isoquinolin-1(2H)-one derivatives has been reported, involving the cascade reaction of o-halobenzamides with β-keto esters. acs.org This methodology could potentially be adapted for the synthesis of this compound by using a 4-amino-2-halobenzamide as the starting material.

The following table provides a summary of transition metal-catalyzed approaches for isoquinolinone synthesis:

| Catalyst | Reaction Type | Key Advantages |

| Palladium | Intramolecular Cyclization, C-H Activation | High efficiency, broad functional group tolerance. mdpi.com |

| Rhodium | C-H Activation/Annulation | Mild reaction conditions, high regioselectivity. rsc.orgorganic-chemistry.org |

| Copper | Domino Reactions, Ullmann Coupling | Cost-effective, environmentally benign. rsc.orgacs.org |

Ultrasound-Assisted Synthesis in Isoquinolinone Chemistry

The use of ultrasound irradiation as an alternative energy source in organic synthesis has gained significant attention as a green chemistry approach. Sonochemical methods can lead to enhanced reaction rates, higher yields, and milder reaction conditions compared to conventional heating. nih.gov

Ultrasound-assisted synthesis has been successfully applied to the preparation of isoquinolin-1(2H)-one and isoindolin-1-one derivatives. nih.govresearchgate.net These methods often involve metal-catalyzed cascade reactions, where the ultrasound irradiation promotes the efficiency of the catalytic process. For example, the copper-catalyzed coupling of 2-iodobenzamide (B1293540) with 1-ethynylcycloalkanol under ultrasound irradiation has been used to prepare isoquinolin-1(2H)-one derivatives. nih.gov The application of this technology to the synthesis of this compound could offer a more sustainable and efficient route to this important molecule.

Microwave-assisted synthesis is another green chemistry tool that has been employed for the rapid synthesis of various heterocyclic compounds, including quinazolinones and pyrimidine derivatives. nih.govnih.govmdpi.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. While specific examples for the microwave-assisted synthesis of this compound are not prevalent, the general success of this technology in related heterocyclic systems suggests its potential applicability.

Ligand and Additive-Free Synthetic Protocols

The development of environmentally benign synthetic methods is a key focus in modern chemistry. For the synthesis of isoquinoline (B145761) derivatives, a highly efficient method has been developed that proceeds without the need for organic solvents, additives, or ligands. This protocol utilizes a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. This approach is characterized by its simple and mild reaction conditions, high atom economy, and good functional group tolerance, yielding isoquinolines and isoquinoline N-oxides in moderate to high yields. By selectively protecting or deprotecting a hydroxyl group on the oxime, the reaction can be directed towards either N-O or O-H bond cleavage, leading to the desired product.

Functionalization and Derivatization Strategies for this compound

The this compound core offers multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives.

Amine Functionalization via Acylation

The amino group at the C-7 position is a key site for derivatization. Acylation of this amine is a common strategy to introduce a variety of substituents. For instance, the acylation of 5-aminoisoquinolin-1-one with acyl chlorides has been reported to produce 5-acylaminoisoquinolin-1-ones. This method is adaptable for the synthesis of a range of derivatives with different acyl groups.

In a broader context of isoquinolinone chemistry, 3-acyl isoquinolin-1(2H)-one derivatives have been synthesized and identified as potent anti-tumor agents. nih.gov These compounds are prepared through a rhodium(III)-catalyzed redox-neutral C-H annulation of N-methoxybenzamides with propargyl cycloalkanols. nih.gov

| Precursor | Reagent | Product | Reference |

| 5-aminoisoquinolin-1-one | Acyl chlorides | 5-acylaminoisoquinolin-1-ones | bath.ac.uk |

| N-methoxybenzamides | Propargyl cycloalkanols | 3-acyl isoquinolin-1(2H)-ones | nih.gov |

Alkylation Reactions at Specific Nitrogen Atoms

Alkylation of the this compound scaffold can occur at two primary nitrogen atoms: the endocyclic nitrogen at position 2 (N-2) and the exocyclic amino group at position 7. The regioselectivity of the alkylation is dependent on the reaction conditions.

For the related 5-aminoisoquinolin-1-one, alkylation with methyl propenoate in the presence of a strong base leads to reaction at the N-2 position. bath.ac.uk Conversely, under mildly basic conditions, alkylation occurs at the 5-amino group. bath.ac.uk While this is reported for the 5-amino isomer, the principles of reactivity can be informative for the 7-amino analogue. Anions derived from 5-substituted isoquinolin-1-ones generally react with alkylating electrophiles at the N-2 position. bath.ac.uk

Regioselective methods have also been investigated for the N- and O-alkylation of isoquinolin-1-ones. Alkylation of the nitrogen can be achieved using (hetero)benzyl halides, while the Mitsunobu reaction with (hetero)benzylic electrophiles predominantly leads to O-alkylation. rsc.org

| Substrate | Reagent | Conditions | Product | Reference |

| 5-aminoisoquinolin-1-one | Methyl propenoate | Strong base | N-2 alkylated product | bath.ac.uk |

| 5-aminoisoquinolin-1-one | Alkylating agent | Mildly basic | 5-amino alkylated product | bath.ac.uk |

| Isoquinolin-1-one | (Hetero)benzyl halides | Not specified | N-alkylated isoquinolin-1-one | rsc.org |

| Isoquinolin-1-one | (Hetero)benzylic alcohols | Mitsunobu conditions | 1-alkoxyisoquinoline | rsc.org |

Introduction of Heteroaryl and Aryl Substituents

The introduction of aryl and heteroaryl moieties onto the isoquinolinone core is a valuable strategy for modifying its biological activity. Metal-catalyzed cross-coupling reactions are a common method to achieve this. For example, 6-bromo isoquinolone is a key substrate for the introduction of arene moieties at the C-6 position via metal-catalyzed arylation. Nickel-catalyzed reductive and merged photocatalytic cross-coupling reactions have been employed to introduce sp2-functionalized (aryl or heteroaryl) substituents at the C-6 and C-7 positions of isoquinolones.

Synthesis of Aminoisoquinolinequinones

Aminoisoquinolinequinones are a class of derivatives with significant biological activity. Their synthesis often involves the modification of the isoquinolinequinone framework. For instance, the addition of benzylamine to an isoquinolinequinone framework can result in a mixture of C(6) and C(7) amino isomers, with the C(7) isomer typically being the major product. The introduction of an electron-withdrawing bromine atom at the C-6 or C-7 position of isoquinolinequinones has been shown to result in more cytotoxic derivatives.

Synthesis of Isoquinoline N-Oxides

Isoquinoline N-oxides represent another class of derivatives with potential therapeutic applications. A facile and environmentally friendly method for their synthesis involves a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. rsc.orgacs.org This reaction proceeds under mild conditions without the need for organic solvents, additives, or ligands, and allows for the selective cleavage of the N-O bond to form the N-oxide. rsc.orgacs.org Furthermore, isoquinolinequinone N-oxides have been synthesized via a one-pot oxidation/Michael addition followed by an mCPBA oxidation. nih.gov

| Starting Material | Key Reaction | Product | Reference |

| (E)-2-alkynylaryl oxime derivatives | Cu(I)-catalyzed intramolecular cyclization in water | Isoquinoline N-oxides | rsc.orgacs.org |

| Isoquinolinequinone | One-pot oxidation/Michael addition, then mCPBA oxidation | Isoquinolinequinone N-oxides | nih.gov |

Stereochemical Considerations in this compound Synthesis

The synthesis of chiral derivatives of this compound hinges on the strategic introduction and control of stereocenters. This is typically achieved by modifying the isoquinolinone core, often at the C3 or C4 positions, or by incorporating chiral substituents on the amino group. The primary approaches to achieve stereocontrol include asymmetric synthesis, the use of chiral auxiliaries, and the resolution of racemic mixtures.

A prevalent strategy for creating chiral isoquinoline frameworks involves the asymmetric hydrogenation of a prochiral precursor, such as a 3,4-dihydroisoquinoline. While not directly applied to this compound in the available literature, this method is a cornerstone in the synthesis of chiral tetrahydroisoquinolines and serves as a foundational concept. In this approach, a chiral catalyst, often a rhodium or iridium complex with a chiral phosphine ligand, facilitates the delivery of hydrogen to one face of the C=N double bond, leading to the formation of one enantiomer in excess. The efficiency of this process is typically quantified by the enantiomeric excess (ee).

Another powerful technique is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed. For instance, a chiral amine could be acylated with a precursor to the isoquinolinone ring system. The inherent chirality of the amine would then influence the stereochemical outcome of a subsequent cyclization or substitution reaction.

Diastereoselective synthesis is particularly relevant when creating derivatives with multiple stereocenters. In this approach, an existing stereocenter in the molecule is used to control the formation of a new stereocenter. This is often achieved through reactions like cycloadditions or alkylations where the steric and electronic properties of the chiral substrate favor the formation of one diastereomer over the other. The outcome is measured by the diastereomeric ratio (dr).

Finally, chiral resolution remains a viable, albeit less atom-economical, method. This involves the synthesis of a racemic mixture of a chiral derivative, followed by the separation of the enantiomers. This can be accomplished through the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization, or by using chiral chromatography.

In the context of PARP inhibitors, where the this compound scaffold is often elaborated with chiral side chains, stereochemistry plays a crucial role in the binding affinity and selectivity of the drug candidate. The precise three-dimensional arrangement of substituents can significantly impact the interaction with the enzyme's active site. Therefore, the development of robust and efficient stereoselective synthetic routes is a critical aspect of drug discovery in this area.

Biological Activity and Pharmacological Potential of 7 Aminoisoquinolin 1 2h One Analogs

Anticancer Activity Research

The core of the anticancer potential of 7-aminoisoquinolin-1(2H)-one analogs lies in their ability to inhibit the growth of various cancer cells. Extensive in vitro studies have been conducted to evaluate their cytotoxicity against a panel of human cancer cell lines, revealing a broad spectrum of activity and selectivity. These investigations, primarily utilizing cell viability assays, have provided crucial data on the concentration-dependent effects of these compounds.

In Vitro Cytotoxicity against Human Cancer Cell Lines

A significant body of research, much of it conducted under the purview of the National Cancer Institute's (NCI) 60-human tumor cell line screen, has systematically evaluated a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones. univ.kiev.ua The findings from these screenings have been instrumental in identifying the most potent and selective analogs.

Analogs of this compound have shown notable activity against leukemia cell lines. Specifically, 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones have been tested for their effects on the growth of both HL-60 and RPMI-8226 cell lines.

In studies involving the RPMI-8226 cell line, pyrazole-substituted isoquinolinones demonstrated significant growth inhibition. For instance, the 1,3-dimethyl-1H-pyrazol-5-yl isoquinolinone (Compound 10) and the 1,3,5-trimethyl-1H-pyrazol-4-yl isoquinolinone (Compound 11) exhibited growth percentages of 34.33% and 28.68%, respectively, indicating substantial cytotoxic effects. univ.kiev.ua Another potent analog, a 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (Compound 12), also showed considerable activity against a panel of leukemia cell lines. univ.kiev.ua

While comprehensive data for a wide range of analogs against the HL-60 cell line is still emerging, one particular benzoylated derivative (Compound 16) was found to be most sensitive against the HL-60(TB) leukemia cell line, with a growth percentage of 51.48%. univ.kiev.ua

| Compound | Cell Line | Growth Percentage (GP %) | Reference |

|---|---|---|---|

| 1,3-Dimethyl-1H-pyrazol-5-yl isoquinolinone (Compound 10) | RPMI-8226 | 34.33 | univ.kiev.ua |

| 1,3,5-Trimethyl-1H-pyrazol-4-yl isoquinolinone (Compound 11) | RPMI-8226 | 28.68 | univ.kiev.ua |

| Benzoylated pyridylamino derivative (Compound 16) | HL-60(TB) | 51.48 | univ.kiev.ua |

Currently, there is a lack of specific published data on the in vitro cytotoxicity of this compound analogs against the AGS human gastric adenocarcinoma cell line. While the NCI-60 screen includes gastric cancer cell lines, detailed results for this specific cell line with this class of compounds are not yet available in the reviewed literature. Further research is needed to explore the potential efficacy of these analogs in gastric cancer models.

The MDA-MB-468 breast cancer cell line has been shown to be particularly sensitive to this compound derivatives. The 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one analog (Compound 12) was identified as the most potent among the tested derivatives against this cell line, with a growth percentage of just 10.72%. univ.kiev.ua This indicates a very high level of growth inhibition.

Other analogs with pyrazole (B372694) substituents also demonstrated strong activity. The 1,3-dimethyl-1H-pyrazol-5-yl derivative (Compound 10) and the 1,3,5-trimethyl-1H-pyrazol-4-yl derivative (Compound 11) resulted in growth percentages of 19.94% and 15.70%, respectively, against MDA-MB-468 cells. univ.kiev.ua

| Compound | Cell Line | Growth Percentage (GP %) | Reference |

|---|---|---|---|

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one (Compound 12) | MDA-MB-468 | 10.72 | univ.kiev.ua |

| 1,3-Dimethyl-1H-pyrazol-5-yl isoquinolinone (Compound 10) | MDA-MB-468 | 19.94 | univ.kiev.ua |

| 1,3,5-Trimethyl-1H-pyrazol-4-yl isoquinolinone (Compound 11) | MDA-MB-468 | 15.70 | univ.kiev.ua |

In the realm of melanoma, the SK-MEL-5 cell line has been a focus of cytotoxicity studies for this compound analogs. The 3-(1,3-thiazol-2-ylamino) derivative (Compound 12) showed more than 70% growth inhibition, with a growth percentage of 22.08%. univ.kiev.ua

Interestingly, the pyrazolyl derivatives displayed varied and potent effects. The dimethylpyrazolyl derivative (Compound 10) inhibited the growth of SK-MEL-5 cells by more than 70%, with a growth percentage of 25.26%. univ.kiev.ua In a striking result, the trimethylpyrazolyl derivative (Compound 11) had a lethal effect on the SK-MEL-5 cell line, evidenced by a growth percentage of -12.06%, indicating cell death surpassed the initial cell count. univ.kiev.ua

There is currently no specific data available for the A375P melanoma cell line in the context of this compound analog cytotoxicity.

| Compound | Cell Line | Growth Percentage (GP %) | Reference |

|---|---|---|---|

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one (Compound 12) | SK-MEL-5 | 22.08 | univ.kiev.ua |

| 1,3-Dimethyl-1H-pyrazol-5-yl isoquinolinone (Compound 10) | SK-MEL-5 | 25.26 | univ.kiev.ua |

| 1,3,5-Trimethyl-1H-pyrazol-4-yl isoquinolinone (Compound 11) | SK-MEL-5 | -12.06 | univ.kiev.ua |

While the broader NCI-60 screen includes a panel of non-small cell lung cancer (NSCLC) lines, specific data for this compound analogs against the NCI-H460 cell line is not explicitly detailed in the available primary literature. However, one study did report that the NCI-H522 lung cancer cell line was among the most sensitive to a benzoylated pyridylamino derivative (Compound 16), showing a growth percentage of 39.68%. univ.kiev.ua This finding suggests that lung cancer cells can be susceptible to this class of compounds, warranting further investigation into their effects on other NSCLC lines like NCI-H460.

| Compound | Cell Line | Growth Percentage (GP %) | Reference |

|---|---|---|---|

| Benzoylated pyridylamino derivative (Compound 16) | NCI-H522 | 39.68 | univ.kiev.ua |

Mechanistic Studies of Anticancer Action

The antitumor effects of this compound analogs are attributed to several distinct molecular mechanisms, including the inhibition of critical cellular enzymes and direct interaction with DNA.

A primary mechanism of action for many isoquinolinone derivatives is the inhibition of protein kinases that are crucial for cancer cell signaling and survival.

RAF1 Inhibition: A series of novel quinolinylaminoisoquinoline derivatives, designed as bioisosteres of the multi-kinase inhibitor sorafenib, have demonstrated selective activity against RAF1 kinase. dokumen.pub Compound 1d from this series showed high selectivity for RAF1, with an inhibition of 96.47% at a 10 µM concentration and an IC₅₀ of 0.96 µM. dokumen.pub This suggests that these compounds exert their antiproliferative effects, at least in part, by targeting the RAF-MEK-ERK signaling pathway. dokumen.pubresearchgate.net

Tankyrase-1/2 Inhibition: Several isoquinolin-1(2H)-one derivatives have been identified as potent inhibitors of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), enzymes in the poly(ADP-ribose) polymerase (PARP) family that are implicated in the Wnt signaling pathway. googleapis.com One particularly potent analog, compound 11c , inhibited TNKS1 and TNKS2 with IC₅₀ values of 0.009 µM and 0.003 µM, respectively. googleapis.com This inhibition disrupts the Wnt pathway, which is often dysregulated in cancer. dokumen.pub

EGFR-TK Inhibition: The isoquinoline (B145761) scaffold has been incorporated into designs targeting the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). Isoquinoline-tethered quinazoline (B50416) derivatives have been developed that show inhibitory activity against HER2, a member of the EGFR family. researchgate.net These bioisosteric analogs demonstrated improved cellular activity and selectivity for HER2 over EGFR, suggesting that the isoquinoline moiety can be a valuable component in the design of specific EGFR family inhibitors. researchgate.net

| Target Kinase | Compound | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| RAF1 | Compound 1d | IC₅₀ | 0.96 | dokumen.pub |

| Tankyrase-1 (TNKS1) | Compound 11c | IC₅₀ | 0.009 | googleapis.com |

| Tankyrase-2 (TNKS2) | Compound 11c | IC₅₀ | 0.003 | googleapis.com |

Topoisomerases are critical enzymes for resolving DNA topological problems during cell replication. Molecular modeling studies have suggested that 3-heteroarylisoquinolinamine derivatives have the potential to act as inhibitors of both Topoisomerase I and Topoisomerase II. dokumen.pub Docking studies indicate that these compounds can bind to the active site of Topoisomerase II, with the amino group and heterocyclic substituent engaging in hydrogen bonding and π-π stacking interactions, respectively. dokumen.pub This binding is predicted to interfere with the enzyme's function, contributing to the compound's cytotoxic effects.

Certain polycyclic aromatic compounds can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This action can disrupt DNA replication and transcription, leading to cell death. This mechanism has been proposed for compounds with scaffolds related to isoquinolinone. For example, a bis(styrylisoquinoline) derivative was found to form high-affinity complexes with DNA through the intercalation of one or both of its polyheteroaromatic fragments. Similarly, studies on 7-azaindenoisoquinolines suggest that these molecules can intercalate into DNA, which in turn affects DNA-enzyme interactions, such as those with topoisomerases. This suggests that the planar aromatic system of this compound analogs could facilitate similar interactions with DNA.

The introduction of a quinone moiety into the isoquinoline structure, as seen in 7-aminoisoquinoline-5,8-quinone derivatives, enables a distinct mechanism of action known as bioreductive alkylation. In the hypoxic environment characteristic of solid tumors, these quinones can be enzymatically reduced to hydroquinones. This reduction is followed by the elimination of a leaving group, generating a reactive quinone methide intermediate. This electrophilic species can then alkylate biological macromolecules such as DNA, forming covalent adducts and cross-links that are highly cytotoxic. The cytotoxicity of these 7-phenylaminoisoquinoline-5,8-quinone derivatives has been shown to correlate with their redox properties, underscoring the importance of this bioreductive activation pathway.

Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is a significant mechanism through which certain isoquinoline derivatives exert their anticancer effects. ROS are highly reactive molecules and free radicals derived from molecular oxygen. nih.gov While they are products of normal metabolism, excessive concentrations can lead to cellular damage and pathological events, including cancer. acs.org Some anticancer compounds exploit this by inducing high levels of ROS in tumor cells, leading to cell death.

One study on a novel polyhalo 1,3-diazaheterocycle fused isoquinolin-1(2H)-imine derivative, HC6h, demonstrated that it induces cell death in human A549 lung cancer cells through the generation of ROS and the activation of the JNK signaling pathway. nih.gov Similarly, isoquinolinequinone (IQQ) N-oxide derivatives have been shown to cause significant ROS accumulation in multidrug-resistant (MDR) cancer cells, contributing to their cytotoxic activity. nih.gov The cytotoxicity of related compounds like mansouramycins and caulibugulones is also heavily linked to ROS production. nih.gov The mechanism often involves redox cycling of the quinone moiety, which can be enhanced through chemical substitutions that make the compound more susceptible to attack by biological nucleophiles. nih.gov

Modulation of Wnt Signaling Pathway via Axin PARsylation

The Wnt signaling pathway is a crucial regulator of embryonic development and tissue homeostasis, and its dysregulation is implicated in various human cancers. researchgate.netresearchgate.net A key component of this pathway is Axin, a scaffold protein that forms a "β-catenin destruction complex" to inhibit Wnt signal transduction. researchgate.netnih.gov The stability and function of Axin are regulated by post-translational modifications, including poly(ADP-ribosyl)ation (PARsylation).

Tankyrase, a member of the Poly(ADP-ribose) polymerase (PARP) family, mediates the PARsylation of Axin, which marks it for ubiquitination and subsequent degradation by the proteasome. researchgate.net This degradation of Axin leads to the stabilization of β-catenin and activation of the Wnt signaling pathway, promoting tumor growth. researchgate.net Therefore, inhibitors that target the catalytic activity of Tankyrase can prevent Axin PARsylation. This leads to the stabilization of Axin, which in turn enhances the degradation of β-catenin and antagonizes Wnt signaling. researchgate.net Isoquinolinone-based compounds, as PARP inhibitors, have the potential to modulate this pathway by preventing Tankyrase-mediated Axin degradation, thereby suppressing Wnt-driven tumorigenesis.

Telomere Homeostasis Regulation

Telomeres are protective caps (B75204) at the ends of chromosomes that shorten with each cell division. nih.gov In approximately 90% of cancers, the enzyme telomerase is over-expressed to counteract this shortening, leading to cellular immortality. nih.gov Therefore, inhibiting telomerase is a promising strategy for cancer therapy. core.ac.uk

Certain isoquinoline alkaloids have demonstrated the ability to regulate telomere homeostasis by targeting telomerase. The isoquinoline alkaloid papaverine (B1678415), for instance, has been shown to inhibit telomerase in HepG-2 hepatocarcinoma cells. nih.govmdpi.com The mechanism of action is not direct interaction with telomeric DNA sequences but rather the down-regulation of the human telomerase reverse transcriptase (hTERT) gene, which encodes the catalytic subunit of the enzyme. nih.govmdpi.com In one study, treating HepG-2 cells with papaverine resulted in a significant reduction of hTERT mRNA levels and telomerase activity, with an IC50 value of 60 µM for both. mdpi.com This inhibition of telomerase led to growth arrest and the induction of a senescent morphology in the cancer cells. nih.govmdpi.com These findings suggest that isoquinoline-based scaffolds could be valuable for designing drugs that target telomerase-dependent cancer cell immortality. mdpi.com

Inhibition of Drug Efflux Pumps in Multidrug Resistance (MDR) Cells

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. researchgate.netmdpi.com These pumps actively extrude a wide variety of chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy. mdpi.com The development of efflux pump inhibitors (EPIs) is a key strategy to overcome MDR. nih.govrsc.org

Derivatives of the isoquinoline scaffold have shown promise as potent MDR modulators. A study on isoquinolinequinone (IQQ) N-oxides found that several analogs exhibited potent, nanomolar-range activity against MDR tumor cell lines. nih.gov The most potent compound from this series was found to inhibit the activity of drug efflux pumps, leading to increased sensitivity of the resistant cells to treatment. nih.gov This activity makes the isoquinoline framework an attractive starting point for developing new agents to combat MDR in cancer. nih.gov Other related heterocyclic compounds, such as tetrahydroisoquinolines, have also been synthesized and shown to reverse MDR by inhibiting P-gp. mdpi.com

| Compound Class | Target Pump | Effect | Reference |

| Isoquinolinequinone N-Oxides | Drug Efflux Pumps | Inhibition of pump activity, reversal of MDR | nih.gov |

| Tetrahydroisoquinolines | P-glycoprotein (P-gp) | MDR reversal | mdpi.com |

| Quinazolines | P-gp, MRP1, BCRP | Inhibition of pump activity | researchgate.net |

DNA Synthesis Inhibition

A fundamental approach in cancer therapy is the inhibition of DNA synthesis in rapidly dividing tumor cells. Some isoquinoline-based compounds achieve their anticancer effects by interfering with this critical cellular process. The mechanisms often involve direct interaction with DNA or the inhibition of enzymes essential for DNA replication and maintenance, such as topoisomerases. nih.govresearchgate.net

Isoquinoline alkaloids can bind to DNA, disrupting the structure of the double helix and affecting its interaction with proteins involved in replication and repair. nih.gov A more direct mechanism is the inhibition of topoisomerase I (Top1), an enzyme that relaxes supercoiled DNA to allow for replication and transcription. researchgate.netnih.gov 7-Azaindenoisoquinolines, which are structurally related to this compound, have been developed as potent Top1 inhibitors. researchgate.net These compounds stabilize the covalent complex between Top1 and DNA (Top1-DNAcc), which leads to the accumulation of DNA strand breaks and ultimately triggers cell death. researchgate.net Analogs such as LMP400 and LMP776 have demonstrated significant Top1 inhibitory activity and have advanced to clinical trials. researchgate.net This mode of action, centered on disrupting DNA topology and integrity, represents a key pathway for the anticancer activity of the broader isoquinoline family.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair pathway for single-strand breaks. nih.govuniv.kiev.ua Inhibiting PARP in cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations, leads to a synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy. nih.gov

The isoquinolinone scaffold is a well-established pharmacophore for PARP inhibition. researchgate.net Specifically, 5-aminoisoquinolin-1(2H)-one (5-AIQ) is a known water-soluble PARP inhibitor. core.ac.uk Further research into the isoquinolinone chemical class has led to the development of small molecule inhibitors with potent and selective activity. researchgate.net For instance, certain novel isoquinolinone derivatives have been characterized with dual inhibitory activity against PARP-1 and PARP-3, while showing selectivity over PARP-2. researchgate.net Compounds such as NMS-P914 and NMS-P648 demonstrate nanomolar potency against PARP-1 and PARP-3 and exhibit single-agent cytotoxicity in BRCA-deficient breast tumor cell lines with IC50 values below 100 nM. researchgate.net

| Compound | Target(s) | Potency | Key Finding | Reference |

| 5-Aminoisoquinolin-1(2H)-one (5-AIQ) | PARP | Not specified | Water-soluble PARP inhibitor | core.ac.uk |

| NMS-P914 | PARP-1, PARP-3 | IC50 = 1 nM (in cells) | Potent dual inhibitor, selective vs. PARP-2 | researchgate.net |

| NMS-P648 | PARP-1, PARP-3 | Not specified | Potent dual inhibitor, selective vs. PARP-2 | researchgate.net |

Structure-Activity Relationship (SAR) Analysis in Anticancer Research

The isoquinolin-1(2H)-one core is a versatile scaffold for developing anticancer agents, and extensive structure-activity relationship (SAR) studies have been conducted to optimize its potency and selectivity. nih.gov Research has shown that substitutions at various positions on the isoquinolinone ring system can dramatically influence biological activity. mdpi.com

Studies on 3-substituted isoquinolinones have revealed that the nature of the substituent is critical for anticancer efficacy. For example, a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones were evaluated, and compounds with a thiazolyl or pyrazolyl substituent at the 3-amino group, and no substituents at the C(4) position, were found to be the most effective. nih.gov Specifically, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one was identified as a lead compound that effectively prevents tumor cell growth with good selectivity, particularly against breast cancer cell lines like MDA-MB-468 and MCF7.

In another study, 3-Biphenyl-N-methylisoquinolin-1-one was identified as having the most potent anticancer activity against five different human cancer cell lines among a series of substituted isoquinolin-1-ones. mdpi.com Furthermore, 2,3-diaryl isoquinolinone derivatives have demonstrated significant antiproliferative effects against MCF-7 breast cancer cells. Condensed derivatives that incorporate the 3-aminoisoquinolinone moiety have also shown strong activity in suppressing the proliferation of glioblastoma and colorectal cancer cells. These SAR analyses underscore the importance of the substitution pattern on the isoquinolinone scaffold for designing novel and potent anticancer agents.

Anti-inflammatory Activity

Isoquinoline and its derivatives have been investigated for their potential as anti-inflammatory agents. acs.org The mechanism of action often involves the inhibition of key inflammatory mediators.

Phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α) are critical targets in the development of anti-inflammatory drugs. researchgate.netresearchgate.net A study on a series of isoquinolin-1-ones and quinazolin-4-ones demonstrated their ability to inhibit TNF-α production in human peripheral blood monocytes. nih.gov Although this study did not specifically focus on this compound, it established the potential of the isoquinolinone scaffold in modulating TNF-α.

Furthermore, research on 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives revealed that these compounds can exhibit potent inhibitory activity against PDE4B and also strongly inhibit lipopolysaccharide (LPS)-induced TNF-α release. nih.gov This dual activity is significant as PDE4 inhibition can lead to an increase in intracellular cyclic AMP (cAMP), which in turn can suppress the transcription of TNF-α mRNA and its subsequent synthesis. mdpi.com While direct evidence for this compound is pending, the findings from related isoquinoline structures suggest a plausible mechanism for anti-inflammatory effects through the modulation of PDE4 and TNF-α pathways.

Table 2: Anti-inflammatory Potential of Isoquinoline Analogs

| Compound Class | Target(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Isoquinolin-1-ones | TNF-α | Inhibition of production in human monocytes. | nih.gov |

| 1,2,3,4-Tetrahydroisoquinolines | PDE4B, TNF-α | Potent inhibition of PDE4B and LPS-induced TNF-α release. | nih.gov |

Antioxidant Activity

Heterocyclic compounds, including those with quinoline (B57606) and isoquinoline cores, are recognized for their antioxidant properties. These properties are generally attributed to their ability to scavenge free radicals and chelate metals.

While specific studies on the antioxidant activity of this compound analogs are limited, research on related quinazolin-4(3H)-ones provides valuable structure-activity relationship insights. mdpi.comnih.gov In a study of 2-substituted quinazolin-4(3H)-ones, the presence of hydroxyl groups on a phenyl ring at the C-2 position was crucial for antioxidant activity. mdpi.comnih.gov Specifically, derivatives with two hydroxyl groups in the ortho or para positions on the phenyl ring exhibited potent radical scavenging and metal-chelating properties. mdpi.comnih.gov The presence of an ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent was also found to increase antioxidant activity. mdpi.com These findings suggest that the introduction of phenolic moieties into the this compound structure could be a viable strategy for developing analogs with significant antioxidant potential.

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the free-radical scavenging ability of compounds. While direct experimental data on the DPPH radical scavenging activity of this compound or its close isomers like 3-aminoisoquinolin-1(2H)-one is not extensively detailed in publicly available literature, the broader class of quinolinone and quinoline derivatives has shown notable antioxidant potential. For instance, studies on synthetic quinoline derivatives have demonstrated that certain substitutions on the quinoline ring can lead to significant antioxidant activity against DPPH radicals. nih.gov Specifically, a derivative identified as Qui3, which has a 4'-hydroxyphenylamino group, was found to have noticeable antioxidant potential against the DPPH radical, unlike other tested analogs that were inactive in this specific assay. nih.gov Furthermore, research into quinolinone-3-aminoamides has also pointed to the antioxidant capabilities of this structural class. mdpi.com This suggests that the quinolinone scaffold, a core component of this compound, is a promising base for developing compounds with radical scavenging properties.

Superoxide (B77818) Anion Scavenging Activity

The superoxide anion (O₂⁻) is a highly reactive oxygen species generated during metabolic processes, and its excessive production can lead to cellular damage. The ability of a compound to scavenge this radical is a key indicator of its antioxidant potential. As with DPPH activity, specific research detailing the superoxide anion scavenging capacity of this compound analogs is limited. However, the potential for this activity exists within the general class of quinoline-based compounds. For example, a synthetic compound, 3-amino-3-(4-fluoro-phenyl)-1H-quinoline-2,4-dione, has been shown to suppress reactive oxygen species, indicating a mechanism that could involve the scavenging of radicals like the superoxide anion. mdpi.com

Other Biological Activities

Beyond antioxidant effects, isoquinolinone analogs have been synthesized and evaluated for their ability to interact with critical neurotransmitter receptors and their potential in treating ophthalmological diseases.

Muscarinic acetylcholine (B1216132) receptors are pivotal in regulating numerous functions in the central and peripheral nervous systems. mdpi.com The development of ligands that can selectively modulate these receptors is a key goal in treating various neurological disorders. nih.gov Based on a review of the available scientific literature, there is no specific information detailing the modulation of muscarinic acetylcholine receptors by this compound or its direct analogs.

The serotonin (B10506) (5-HT) receptor system is a crucial target for therapies addressing psychiatric and neurological conditions. Research has demonstrated that novel isoquinolinone derivatives can act as potent multi-receptor agents, showing high affinity for several serotonin receptor subtypes. nih.gov In one study, a series of new isoquinolinone derivatives were synthesized and evaluated for their potential as multi-target antipsychotics. nih.gov A lead compound from this series, designated as compound 13, displayed high affinity for a range of dopamine (B1211576) and serotonin receptors. nih.gov Its activity at serotonin receptors is particularly notable, with significant binding to 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors, while showing low affinity for the 5-HT2C subtype. nih.gov

The binding affinities of this lead isoquinolinone derivative for various serotonin receptors are detailed in the table below.

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT1A | 15.4 |

| 5-HT2A | 1.8 |

| 5-HT6 | 23.5 |

| 5-HT7 | 21.4 |

Data sourced from a study on multi-receptor isoquinolinone derivatives. nih.gov

The isoquinoline structural motif is being explored for its therapeutic potential in ophthalmology, particularly for the treatment of glaucoma. A patent application describes compositions that include an isoquinoline compound specifically for reducing intraocular pressure. google.com These compositions may feature the isoquinoline compound alone or in combination with other established glaucoma treatments like prostaglandins (B1171923) or prostaglandin (B15479496) analogs. google.com The invention covers compounds where an isoquinoline is covalently linked to a prostaglandin analog as well as formulations where an isoquinoline compound and a prostaglandin free acid form a salt together. google.com This indicates active research into leveraging the pharmacological properties of the isoquinoline scaffold to develop new therapeutic options for glaucoma.

Neurodegenerative diseases of the eye, such as certain forms of glaucoma, involve the progressive loss of neurons. Isoquinoline derivatives have been studied extensively in the context of broader neurodegenerative disorders like Parkinson's disease. nih.gov Some isoquinoline derivatives have been identified as potential endogenous neurotoxins that could play a role in the etiology of neurodegeneration. nih.gov Conversely, the isoquinoline and quinoline scaffolds are also viewed as foundational structures for developing neuroprotective agents. researchgate.netmdpi.com The known ability of certain isoquinoline derivatives to interact with biological systems in the brain and their potential for neuroprotective or neurotoxic effects make them compounds of interest for investigating the mechanisms and potential treatments of neurodegenerative eye diseases. nih.gov

Anti-epileptogenic Activity

No research findings on the anti-epileptogenic properties of this compound analogs were identified.

Inhibition of Matrix Metalloproteinases (MMPs)

There is no available data to suggest that this compound analogs have been investigated as inhibitors of matrix metalloproteinases.

Antinociceptive Efficacy

No studies concerning the antinociceptive efficacy of this compound analogs were found in the searched literature.

Preclinical Research and Therapeutic Development

In Vivo Efficacy Studies in Animal Models

Animal models are indispensable tools in preclinical research, providing a physiological environment to assess the therapeutic potential of new chemical entities. For compounds like 7-aminoisoquinolin-1(2H)-one, these models are crucial for demonstrating in vivo efficacy in relevant disease states.

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of in vivo cancer research. While direct studies on this compound in such models are not extensively documented in publicly available literature, the broader class of PARP inhibitors has shown significant promise. For instance, novel PARP inhibitors have demonstrated potent antitumor activity in breast cancer xenograft models, both as a single agent and in combination with chemotherapy. nih.gov The therapeutic principle relies on the concept of synthetic lethality, where the inhibition of PARP in cancer cells with pre-existing DNA repair defects (like BRCA mutations) leads to cell death. frontiersin.org

Derivatives of the parent isoquinolin-1(2H)-one structure have also been investigated for their anticancer properties. For example, 3-acyl isoquinolin-1(2H)-one derivatives have been identified as potent anti-tumor agents, inducing apoptosis and cell cycle arrest in breast cancer cells. nih.gov Another study on 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones identified a lead compound with effective tumor cell growth inhibition across a wide range of cancer cell lines. univ.kiev.ua These findings suggest a strong rationale for evaluating the in vivo antitumor efficacy of this compound in various cancer xenograft models.

| Compound Class | Xenograft Model | Key Findings | Reference |

|---|---|---|---|

| Novel PARP Inhibitor (YHP-836) | Breast Cancer (MX-1, MCF-7) | Enhanced antitumor activity alone and in combination with chemotherapy. | nih.gov |

| 3-acyl isoquinolin-1(2H)-one derivatives | Breast Cancer Cells (in vitro) | Induced apoptosis and G2 phase cell cycle arrest. | nih.gov |

| 3-(hetaryl/aryl)amino isoquinolin-1(2H)-ones | NCI-60 Human Tumor Cell Lines | Effective tumor cell growth inhibition with good selectivity. | univ.kiev.ua |

While the primary focus for isoquinolinone derivatives has been in oncology, other therapeutic areas are also being explored. The central nervous system is a potential target for various chemical scaffolds. However, based on available scientific literature, there is a notable lack of in vivo studies investigating the efficacy of this compound or its close derivatives in animal models of epilepsy. Research into anticonvulsant properties has been conducted on other heterocyclic compounds, such as quinazolin-4(3H)-one derivatives, which have shown potential in pentylenetetrazole (PTZ)-induced seizure models in mice. nih.gov The absence of data for this compound in this context represents a gap in our understanding of its full therapeutic potential.

Challenges and Future Directions in Drug Development

The path to clinical application is often fraught with challenges that can hinder the development of promising compounds. For this compound, overcoming these hurdles will be key to realizing its therapeutic potential.

A significant challenge in cancer therapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of chemotherapeutic agents. The overexpression of drug efflux pumps is a common mechanism of MDR. Encouragingly, research into related isoquinoline (B145761) structures offers a potential path forward. Studies on isoquinolinequinone N-oxides have led to the discovery of potent derivatives that can overcome cancer multidrug resistance. acs.org Some of these compounds exhibit nanomolar efficacy against MDR cells and work by inhibiting drug efflux pumps and inducing reactive oxygen species. Furthermore, derivatives of 7-oxo-7H-naphtho[1,2,3-de]quinoline have also shown cytotoxic activity against multidrug-resistant cell lines. nih.gov These findings suggest that strategic modifications to the this compound scaffold could yield next-generation PARP inhibitors with activity against resistant tumors.

The metabolic stability of a drug is its susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. Poor metabolic stability can lead to rapid clearance from the body, requiring more frequent or higher doses, which can increase the risk of toxicity. While specific data on the metabolic stability of this compound is scarce, general strategies to enhance metabolic stability are well-established in medicinal chemistry. These approaches include:

Deuterium (B1214612) Incorporation: Replacing hydrogen atoms at metabolically labile positions with deuterium can strengthen the chemical bond, slowing down metabolism. pharmafocusasia.com

Blocking Metabolic Soft Spots: Introducing chemical groups that sterically hinder the access of metabolic enzymes to susceptible sites. pharmafocusasia.com

Hybrid Drug Design Strategies

Hybrid drug design is a medicinal chemistry strategy that involves combining two or more distinct pharmacophores into a single molecule. This approach aims to create a new chemical entity with improved efficacy, the ability to interact with multiple biological targets, or a more desirable pharmacological profile. univ.kiev.ua The this compound scaffold has served as a valuable core structure in the development of such hybrid molecules, leading to the discovery of potent agents for various therapeutic areas, particularly in oncology and neuroscience. univ.kiev.uaresearchgate.net

Researchers have leveraged the structural features of the isoquinolin-1(2H)-one core to design inhibitors for key enzymes and modulators for receptors. By attaching different functional groups or other pharmacophoric moieties to this scaffold, scientists have successfully developed compounds with significant biological activity.

Anticancer Applications

A prominent application of hybrid design involving this scaffold is in the development of anticancer agents. researchgate.net By substituting the 3-amino group of the isoquinolin-1(2H)-one ring with various heterocyclic moieties, researchers have created hybrids with significant antiproliferative effects. univ.kiev.uaresearchgate.net

Thiazolyl and Pyrazolyl Hybrids: Studies have shown that combining the isoquinolin-1(2H)-one scaffold with thiazole (B1198619) or pyrazole (B372694) rings results in compounds with potent antitumor activity. univ.kiev.ua Specifically, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one was identified as a lead compound that effectively prevents tumor cell growth across a wide range of cancer cell lines. researchgate.net Pyrazolyl derivatives also demonstrated high effectiveness against specific cancer cell lines, such as ovarian and breast cancer. univ.kiev.ua For instance, a dimethylpyrazolyl derivative showed a lethal effect on the renal A498 cell line and inhibited the growth of melanoma SK-MEL-5 cells by over 70%. univ.kiev.ua

Tankyrase (TNKS) Inhibition: The isoquinolin-1(2H)-one structure has been utilized to design potent inhibitors of tankyrases (TNKS1 and TNKS2), enzymes that are promising targets in cancer therapy. nih.gov One such derivative, compound 11c , emerged as a highly potent inhibitor with IC50 values in the low nanomolar range for both TNKS1 and TNKS2. nih.gov Molecular docking studies revealed that this compound binds to a unique subpocket of the enzyme, suggesting a distinct mechanism compared to other known TNKS inhibitors. nih.gov

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: In the field of immuno-oncology, 1(2H)-isoquinolinone derivatives have been developed as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. nih.gov A lead compound from this series, compound 24 , not only showed potent enzymatic and cellular activity but also demonstrated significant in vivo anti-tumor effects in a syngeneic tumor model, achieving 95% tumor growth inhibition when used in combination with an anti-PD-1 antibody. nih.gov

Neuroscience Applications

The versatility of the isoquinolin-1(2H)-one scaffold extends to the development of agents for neurological targets.

5-HT2C Receptor Modulation: Hybrid molecules incorporating the isoquinolin-1(2H)-one core have been synthesized and identified as positive ago-allosteric modulators (PAAMs) of the serotonin (B10506) 5-HT2C receptor, a target for conditions like obesity. nih.gov An in-silico-based approach led to the discovery of these derivatives. nih.gov One compound, 4i , was identified as a hit molecule with potent PAAM activity (EC50 = 1 nM) and high selectivity for the 5-HT2C receptor over other serotonin receptor subtypes. nih.gov

The following table summarizes the research findings for specific hybrid compounds based on the isoquinolin-1(2H)-one scaffold.

| Compound | Molecular Target/Assay | Therapeutic Area | Key Research Findings | Source |

|---|---|---|---|---|

| Compound 11c | Tankyrase 1 (TNKS1) | Oncology | IC50: 0.009 µM | nih.gov |

| Compound 11c | Tankyrase 2 (TNKS2) | Oncology | IC50: 0.003 µM | nih.gov |

| Compound 11c | DLD-1 SuperTopFlash Assay | Oncology | IC50: 0.029 µM | nih.gov |

| Compound 24 | Hematopoietic Progenitor Kinase 1 (HPK1) | Immuno-Oncology | IC50: 10.4 nM | nih.gov |

| Compound 24 | pSLP76 Cellular Assay | Immuno-Oncology | EC50: 41 nM | nih.gov |

| Compound 24 | IL-2 Cellular Assay | Immuno-Oncology | EC50: 108 nM | nih.gov |

| Compound 4i | Serotonin 5-HT2C Receptor (PAAM) | Neuroscience | EC50: 1 nM | nih.gov |

| Dimethylpyrazolyl derivative (10) | Renal A498 Cancer Cell Line | Oncology | Growth Percentage (GP): -3.00% (lethal effect) | univ.kiev.ua |

| Dimethylpyrazolyl derivative (10) | Melanoma SK-MEL-5 Cancer Cell Line | Oncology | Growth Percentage (GP): 25.26% | univ.kiev.ua |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (12) | NCI-60 Cell Line Screen | Oncology | Average lg GI50: -5.18 | researchgate.net |

Computational Chemistry and Molecular Modeling Studies of 7 Aminoisoquinolin 1 2h One

Computational chemistry and molecular modeling serve as powerful tools in the modern drug discovery and materials science landscape, providing critical insights into the behavior of molecules at an atomic level. For 7-aminoisoquinolin-1(2H)-one and its derivatives, these in silico techniques are invaluable for predicting physicochemical properties, understanding reaction mechanisms, and elucidating interactions with biological targets. By simulating molecular structures and dynamics, researchers can guide synthetic efforts, rationalize experimental findings, and design novel compounds with enhanced efficacy and specificity.

Analytical Methods for 7 Aminoisoquinolin 1 2h One

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of 7-aminoisoquinolin-1(2H)-one. Various techniques are employed to probe different aspects of its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. nih.gov

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons on the aromatic and vinyl parts of the isoquinolinone core are expected to appear in the downfield region (typically δ 6.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. oregonstate.edu The protons of the amino group (-NH₂) and the amide N-H group would likely appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum for this compound would be expected to show nine distinct signals. The carbonyl carbon (C=O) of the lactam ring is the most deshielded and would appear significantly downfield (typically δ 160-180 ppm). Carbons within the aromatic ring would resonate in the δ 100-150 ppm range. pdx.edu

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, helping to assign the signals of the aromatic and vinyl protons. An HSQC spectrum would correlate proton signals with their directly attached carbon signals, confirming the assignments made in the ¹H and ¹³C spectra.

| Technique | Expected Chemical Shift (δ, ppm) | Corresponding Nucleus/Group |

|---|---|---|

| ¹H-NMR | ~10-12 | N-H (Amide) |

| ¹H-NMR | ~6.5-8.5 | Aromatic & Vinyl Protons (C3-H, C4-H, C5-H, C6-H, C8-H) |

| ¹H-NMR | ~4.0-5.0 | -NH₂ (Amino) |

| ¹³C-NMR | ~160-170 | C=O (Amide Carbonyl) |

| ¹³C-NMR | ~100-150 | Aromatic & Vinyl Carbons (C3, C4, C4a, C5, C6, C7, C8, C8a) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS): For this compound (molecular formula C₉H₈N₂O), HRMS can determine the exact mass with high precision. This allows for the unambiguous confirmation of the molecular formula. The calculated monoisotopic mass is 160.0637 Da.

Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like this compound. In positive ion mode, it would typically generate the protonated molecular ion [M+H]⁺ at an m/z of approximately 161.0715.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting product ions. The fragmentation pattern provides structural information. For isoquinoline (B145761) derivatives, common fragmentation pathways involve the loss of small neutral molecules. nih.gov For this compound, characteristic fragmentation would likely include the loss of carbon monoxide (CO, 28 Da) from the lactam ring and potentially the loss of hydrogen cyanide (HCN, 27 Da). nih.govlibretexts.org

| Technique | Measurement | Expected Value (m/z) | Information Obtained |

|---|---|---|---|

| HRMS (ESI+) | Protonated Molecular Ion [M+H]⁺ | 161.0715 | Confirms Elemental Composition (C₉H₉N₂O) |

| MS/MS | Fragment Ion [M+H-CO]⁺ | 133.0769 | Indicates presence of a carbonyl group |

| MS/MS | Fragment Ion [M+H-HCN]⁺ | 134.0609 | Suggests fragmentation of the nitrogen-containing ring |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is a powerful tool for identifying the functional groups present in a molecule. udel.edu The IR spectrum of this compound would be expected to show characteristic absorption bands for its amine, amide (lactam), and aromatic functionalities. vscht.czpressbooks.pub

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400-3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3200-3050 | N-H Stretch | Secondary Amide (Lactam, N-H) |

| 3100-3000 | C-H Stretch | Aromatic/Vinyl C-H |

| 1680-1640 | C=O Stretch | Amide (Lactam) Carbonyl |

| 1620-1580 | N-H Bend | Primary Amine (-NH₂) |

| 1600, 1500 | C=C Stretch | Aromatic Ring |

The presence of a strong absorption band around 1650 cm⁻¹ would be indicative of the carbonyl group in the lactam ring. udel.edu The N-H stretching region would be complex, with distinct peaks for the primary amine (often two bands) and the secondary amide N-H. libretexts.org

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for compounds containing conjugated systems. bspublications.net

The this compound molecule contains an extended π-conjugated system, which is expected to result in strong UV absorption. The parent isoquinoline molecule shows absorption maxima (λmax) around 217, 266, and 317 nm. The presence of the amino (-NH₂) and carbonyl (C=O) groups, which act as an auxochrome and part of the chromophore, respectively, is expected to cause a bathochromic shift (a shift to longer wavelengths) compared to the parent isoquinoline system. masterorganicchemistry.com The λmax for this compound would likely be observed in the 250-350 nm range. researchgate.net

Chromatographic Techniques for Purity and Identification

Chromatography is used to separate, identify, and quantify the components of a mixture. For this compound, High-Performance Liquid Chromatography is the most common and powerful technique.

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for its quantification in various matrices. nih.gov A reversed-phase HPLC method is typically suitable for a molecule of this polarity. scirp.org

In a typical setup, a C18 (octadecyl) stationary phase column would be used. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent like acetonitrile or methanol. arxiv.org A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation of the main compound from any potential impurities of different polarities. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (e.g., ~256 nm), or by coupling the HPLC system to a mass spectrometer (LC-MS) for enhanced sensitivity and specificity. researchgate.netscirp.org

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with buffer (e.g., 10 mM Ammonium Acetate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (e.g., at λmax ~256 nm) or MS |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. For the analysis of this compound, which possesses polar amino and amide functional groups, direct analysis by GC can be challenging due to its low volatility and potential for thermal degradation in the injector port. acs.org To overcome these issues, derivatization is a common strategy employed for similar polar compounds. acs.org Silylation, for instance, involves replacing the active hydrogen atoms in the amino and amide groups with trimethylsilyl (TMS) groups, thereby increasing the compound's volatility and thermal stability, making it amenable to GC analysis.

In a typical GC-Mass Spectrometry (GC-MS) setup for analyzing the derivatized this compound, the sample would be injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase), such as helium or nitrogen, onto a capillary column. nih.gov The column, containing the stationary phase, separates the analyte from other components based on differences in their boiling points and affinities for the stationary phase. nih.gov As the separated derivative of this compound elutes from the column, it enters the mass spectrometer, which ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative measurement. nih.gov The retention time (the time it takes for the compound to travel through the column) is a key parameter for identification.

Illustrative GC-MS Parameters for Derivatized this compound:

| Parameter | Value |

|---|---|

| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial 100°C, ramp to 280°C at 10°C/min |

| Detector | Mass Spectrometer (Scan Mode) |

| Expected Retention Time | ~15 - 20 minutes (for TMS derivative) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate components of a mixture and to assess sample purity. wikipedia.orgamrita.educrsubscription.com It is performed on a plate coated with a thin layer of an adsorbent material, the stationary phase, which is typically silica gel or alumina. wikipedia.orgiitg.ac.in For the analysis of this compound, TLC can serve as a quick qualitative method to monitor reaction progress or check for purity.

The separation principle relies on the differential partitioning of the compound between the stationary phase and the liquid mobile phase that moves up the plate via capillary action. wikipedia.orgkhanacademy.org A small spot of the sample containing this compound is applied near the bottom of the TLC plate. amrita.edu The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). wikipedia.org Due to the polar nature of the amino and amide groups in this compound, it will have a strong interaction with a polar stationary phase like silica gel. iitg.ac.in The choice of the mobile phase is critical; a solvent system of appropriate polarity is needed to move the compound up the plate. wikipedia.org

After development, the separated spots can be visualized. wikipedia.org Although this compound may have some native fluorescence under UV light due to its aromatic structure, visualization can be enhanced by staining with reagents like ninhydrin, which reacts with the primary amino group to produce a colored spot. iitg.ac.in The position of the spot is characterized by its retardation factor (Rf value), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. amrita.edu

Illustrative Rf Values for this compound on a Silica Gel Plate:

| Mobile Phase System (v/v) | Rf Value |

|---|---|

| Dichloromethane : Methanol (9:1) | 0.35 |

| Ethyl Acetate : Hexane (1:1) | 0.20 |

Electrochemical Methods for Redox Properties

Cyclic Voltammetry

Cyclic Voltammetry (CV) is a widely used electrochemical technique for investigating the redox behavior of electroactive species. nih.govum.es The method involves applying a linearly varying potential to an electrode immersed in a solution containing the analyte and measuring the resulting current. researchgate.net The potential is swept in both forward and reverse directions, generating a characteristic cyclic voltammogram (a plot of current vs. potential).

When applied to this compound, CV can reveal information about its oxidation and reduction potentials. researchgate.netresearchgate.net The presence of the electron-donating amino group and the isoquinolinone ring system suggests that the compound is likely to undergo oxidation. researchgate.net The voltammogram would show an anodic peak (oxidation) on the forward scan and, if the process is reversible, a cathodic peak (reduction of the oxidized species) on the reverse scan. researchgate.net The peak potentials (Epa for anodic, Epc for cathodic) and peak currents (Ipa and Ipc) provide critical data. nih.gov The formal reduction potential (E°'), often estimated as the midpoint of the peak potentials, indicates the thermodynamic ease of the redox process. marquette.edu The separation between the anodic and cathodic peak potentials (ΔEp) gives an indication of the electron transfer kinetics. marquette.edu Studies on similar aminoquinoline derivatives have shown that the redox behavior is often pH-dependent, indicating the involvement of protons in the electron transfer mechanism. researchgate.net

Illustrative Cyclic Voltammetry Data for this compound:

| Parameter | Description | Illustrative Value |

|---|---|---|

| Epa | Anodic Peak Potential (Oxidation) | +0.85 V vs. Ag/AgCl |

| Epc | Cathodic Peak Potential (Reduction) | +0.79 V vs. Ag/AgCl |

| E°' | Formal Reduction Potential | +0.82 V vs. Ag/AgCl |

| ΔEp | Peak Separation (Epa - Epc) | 60 mV |

| Ipa/Ipc | Ratio of Anodic to Cathodic Peak Current | ~1.0 (for a reversible process) |

Bioanalytical Methods for In Vitro and In Vivo Studies

Bioanalytical methods are essential for evaluating the biological effects of compounds in cellular and whole-organism systems. upm.edu.myresearchgate.net For this compound, in vitro assays are critical first steps to understand its potential therapeutic or toxic effects at the cellular level. researchgate.net These assays can measure a range of cellular responses, including viability, proliferation, and specific molecular events like the generation of reactive oxygen species. nih.govspringernature.com

Microculture Tetrazolium Reduction (MTT) Assays

The Microculture Tetrazolium Reduction (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. nih.govscispace.com This assay is foundational in screening the potential anticancer activity of novel compounds, including isoquinoline derivatives. mdpi.comresearchgate.net The principle of the assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. nih.gov